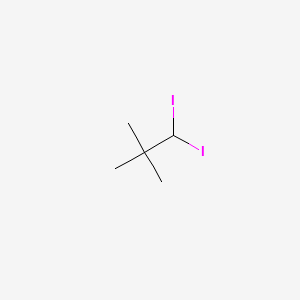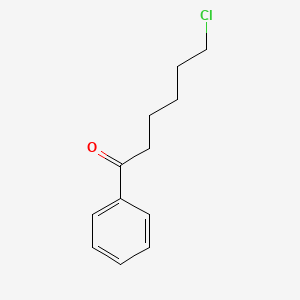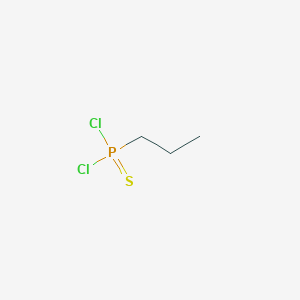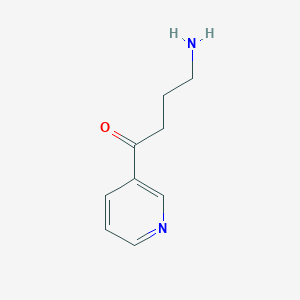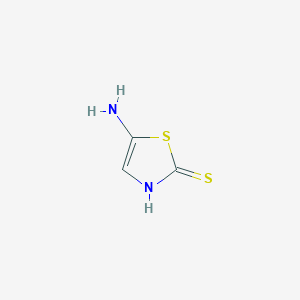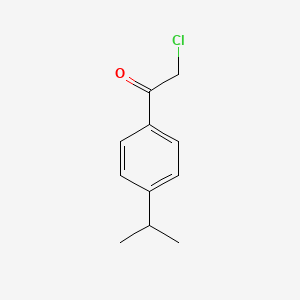
2-Chloro-1-(4-isopropylphenyl)ethanone
Descripción general
Descripción
2-Chloro-1-(4-isopropylphenyl)ethanone is a chemical compound with the molecular formula C11H13ClO . It has a molecular weight of 196.67 g/mol .
Molecular Structure Analysis
The InChI string of 2-Chloro-1-(4-isopropylphenyl)ethanone isInChI=1S/C11H13ClO/c1-8(2)9-3-5-10(6-4-9)11(13)7-12/h3-6,8H,7H2,1-2H3 . The canonical SMILES is CC(C)C1=CC=C(C=C1)C(=O)CCl . Physical And Chemical Properties Analysis
2-Chloro-1-(4-isopropylphenyl)ethanone has a molecular weight of 196.67 g/mol . It has a computed XLogP3 value of 3.6, indicating its lipophilicity . The compound has no hydrogen bond donors and one hydrogen bond acceptor . It has three rotatable bonds . The exact mass and monoisotopic mass are 196.0654927 g/mol . The topological polar surface area is 17.1 Ų . The compound has 13 heavy atoms .Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
Moskvina, Shilin, and Khilya (2015) described a method for synthesizing isoflavones and various heterocyclic compounds like 4,5-diarylisoxazole, 4,5-diarylpyrazoles, and 4,5-diaryl-substituted 2-aminopyrimidine using 1-(2,4-dihydroxyphenyl)ethanone in a condensation reaction. This method highlights the utility of similar ketones in the formation of complex organic structures, which could be applied to "2-Chloro-1-(4-isopropylphenyl)ethanone" for generating novel compounds with potential pharmaceutical applications (Moskvina, Shilin, & Khilya, 2015).
Chiral Intermediate Synthesis
Yan-Li Miao et al. (2019) showcased the biotransformation of a chloro-substituted ethanone into a chiral intermediate for antifungal agents, demonstrating the potential of microbial biocatalysis in producing chiral molecules from "2-Chloro-1-(4-isopropylphenyl)ethanone," which can significantly impact the synthesis of enantiopure pharmaceuticals (Miao, Liu, He, & Wang, 2019).
Enantioselective Synthesis for Drug Development
Guo et al. (2017) detailed the enzymatic process for preparing a chiral alcohol from a related chloro-substituted ethanone, emphasizing the role of ketoreductase in achieving high yields and enantiomeric excess. This methodology underscores the importance of "2-Chloro-1-(4-isopropylphenyl)ethanone" in synthesizing intermediates for drugs like Ticagrelor, an antiplatelet medication (Guo, Tang, Yang, Ni, Zhang, & Chen, 2017).
Advanced Oxidation Processes
Research by Brillas, Calpe, and Casado (2000) on the mineralization of organic pollutants using advanced electrochemical oxidation processes provides a framework for the degradation of complex organic compounds in wastewater treatment. This research could extend to the degradation of "2-Chloro-1-(4-isopropylphenyl)ethanone" in environmental remediation efforts, highlighting its potential impact on reducing organic pollutants (Brillas, Calpe, & Casado, 2000).
Safety and Hazards
Propiedades
IUPAC Name |
2-chloro-1-(4-propan-2-ylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO/c1-8(2)9-3-5-10(6-4-9)11(13)7-12/h3-6,8H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIXDFPQCRLECPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20396311 | |
| Record name | 2-chloro-1-(4-isopropylphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20396311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(4-isopropylphenyl)ethanone | |
CAS RN |
21886-60-2 | |
| Record name | 2-Chloro-1-[4-(1-methylethyl)phenyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21886-60-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-chloro-1-(4-isopropylphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20396311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Tert-butyl N-[2-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]ethyl]carbamate](/img/structure/B1608552.png)
